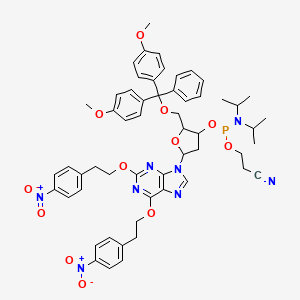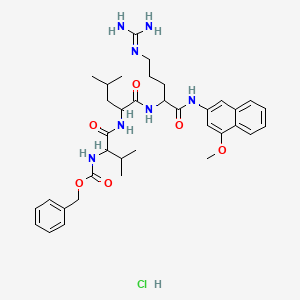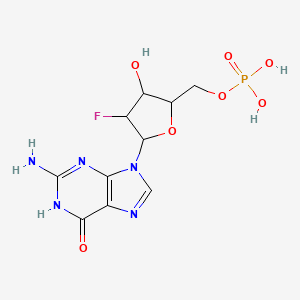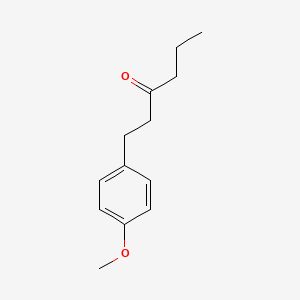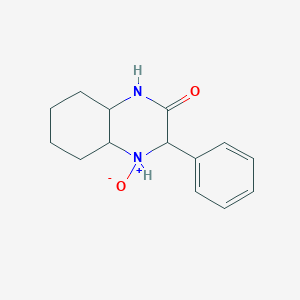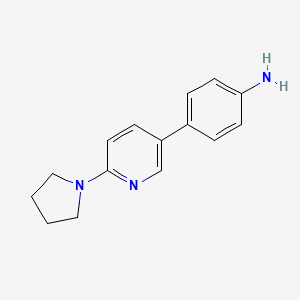
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline is a compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-boronic acid with pyrrolidine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its ability to fit into hydrophobic pockets of proteins. The compound may modulate the activity of its targets by either activating or inhibiting their function, depending on the context of its use.
相似化合物的比较
Similar Compounds
- 4-(Pyrrolidin-1-yl)aniline
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 4-(Pyrrolidin-1-ylcarbonyl)aniline
Uniqueness
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline is unique due to the specific positioning of the pyrrolidine ring on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural arrangement can lead to different binding modes and interactions compared to other similar compounds.
属性
分子式 |
C15H17N3 |
|---|---|
分子量 |
239.32 g/mol |
IUPAC 名称 |
4-(6-pyrrolidin-1-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C15H17N3/c16-14-6-3-12(4-7-14)13-5-8-15(17-11-13)18-9-1-2-10-18/h3-8,11H,1-2,9-10,16H2 |
InChI 键 |
PQCWGMVIIZZANA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


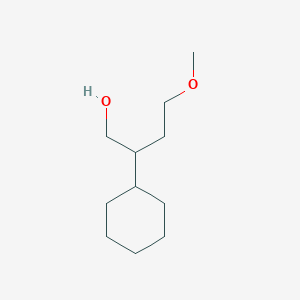
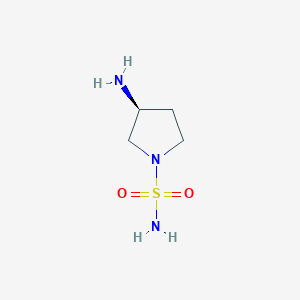
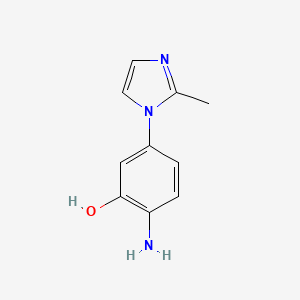
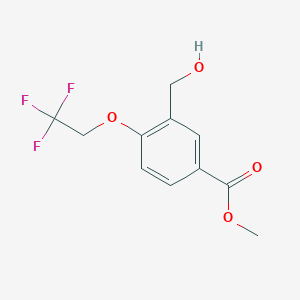
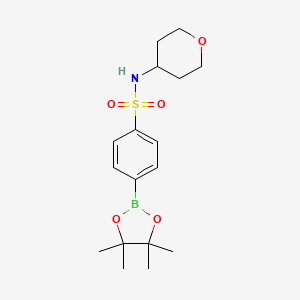
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)

